Ethyl 2-(4-((((1-methyl-1H-indol-3-yl)methyl)amino)methyl)piperidin-1-yl)pyrimidine-5-carboxylate
Description
This compound is a pyrimidine-based derivative featuring a piperidine ring substituted with a ((1-methylindol-3-yl)methyl)aminomethyl group and an ethyl ester at the pyrimidine-5-position.
Properties
Molecular Formula |
C23H29N5O2 |
|---|---|
Molecular Weight |
407.5 g/mol |
IUPAC Name |
ethyl 2-[4-[[(1-methylindol-3-yl)methylamino]methyl]piperidin-1-yl]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H29N5O2/c1-3-30-22(29)18-14-25-23(26-15-18)28-10-8-17(9-11-28)12-24-13-19-16-27(2)21-7-5-4-6-20(19)21/h4-7,14-17,24H,3,8-13H2,1-2H3 |
InChI Key |
VSJMIZAYUPCJHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1)N2CCC(CC2)CNCC3=CN(C4=CC=CC=C43)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
JNJ-26481585 (Hydroxamate Analog)
- Structure: N-Hydroxy-2-(4-(((1-methyl-1H-indol-3-yl)methylamino)methyl)piperidin-1-yl)pyrimidine-5-carboxamide.
- Key Differences :
- The target compound has an ethyl ester (COOEt) at the pyrimidine-5-position, whereas JNJ-26481585 contains a hydroxamic acid (CONHOH) group.
- Pharmacological Impact : Hydroxamates like JNJ-26481585 are potent histone deacetylase inhibitors (HDACIs) due to their metal-chelating ability, whereas the ethyl ester derivative lacks this mechanism .
- Molecular Weight : 394.47 g/mol (JNJ-26481585) vs. ~434.5 g/mol (estimated for the target compound).
| Feature | Target Compound | JNJ-26481585 |
|---|---|---|
| Pyrimidine-5 Substituent | Ethyl ester (COOEt) | Hydroxamic acid (CONHOH) |
| HDAC Inhibition | Unlikely | Potent (IC₅₀ ~1 nM) |
| Therapeutic Use | Undefined (structural analog) | Cancer (epigenetic modulation) |
Mobocertinib Succinate (EGFR Inhibitor)
- Structure: Propan-2-yl 2-[5-(acryloylamino)-4-{2-(dimethylamino)ethylamino}-2-methoxyanilino]-4-(1-methyl-1H-indol-3-yl)pyrimidine-5-carboxylate succinate.
- Key Differences: Mobocertinib has an isopropyl ester (vs. ethyl ester) and additional acrylamide and methoxy substituents on the aniline ring. Pharmacological Impact: Mobocertinib targets EGFR exon 20 mutations in non-small cell lung cancer (NSCLC), with the acrylamide group enabling covalent binding to cysteine residues in the kinase domain .
- Molecular Weight : 703.80 g/mol (succinate salt) vs. ~434.5 g/mol (target compound).
| Feature | Target Compound | Mobocertinib |
|---|---|---|
| Ester Group | Ethyl (COOEt) | Isopropyl (COO-iPr) |
| Aniline Substituents | None | Acrylamide, methoxy, dimethylaminoethyl |
| Biological Target | Undefined | EGFR exon 20 mutations |
| Clinical Status | Preclinical (assumed) | Approved for NSCLC (2021) |
Osimertinib Mesylate (Third-Generation EGFR Inhibitor)
- Structure: N-(2-{2-(Dimethylamino)ethylamino}-4-methoxy-5-{[4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide methanesulfonate.
- Key Differences :
- Osimertinib replaces the ethyl ester with a methanesulfonate salt and includes a methoxy group and acrylamide on the aniline ring.
- Pharmacological Impact : Osimertinib targets EGFR T790M mutations , with the acrylamide enabling irreversible binding. The absence of this group in the target compound suggests divergent target specificity .
| Feature | Target Compound | Osimertinib |
|---|---|---|
| Pyrimidine Substituent | Ethyl ester | Methanesulfonate salt |
| Aniline Substituents | None | Acrylamide, methoxy |
| Target Mutation | Undefined | EGFR T790M |
| Molecular Weight | ~434.5 g/mol | 595.7 g/mol (mesylate salt) |
Ethyl 2-(4-Hydroxypiperidin-1-yl)Pyrimidine-5-Carboxylate (Simpler Analog)
- Structure: Ethyl ester with a 4-hydroxypiperidine group instead of the ((1-methylindol-3-yl)methyl)aminomethyl-substituted piperidine.
- Applications: Used as an intermediate in synthesizing kinase inhibitors but lacks the complexity for epigenetic modulation .
| Feature | Target Compound | Ethyl 2-(4-Hydroxypiperidin-1-yl)Pyrimidine-5-Carboxylate |
|---|---|---|
| Piperidine Substitution | ((1-Methylindol-3-yl)methyl)aminomethyl | Hydroxymethyl |
| Pharmacological Relevance | Potential kinase/epigenetic target | Intermediate in drug synthesis |
| Molecular Weight | ~434.5 g/mol | 251.29 g/mol |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
